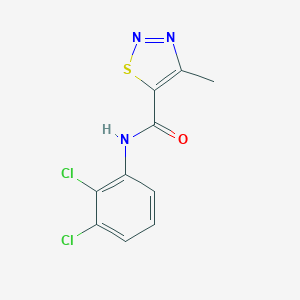

N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide-linked 2,3-dichlorophenyl ring. This structure confers unique physicochemical properties, including lipophilicity and electronic effects due to the electron-withdrawing chlorine substituents.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-7-4-2-3-6(11)8(7)12/h2-4H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJFPOXAUPTDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173583 | |

| Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183306-33-4 | |

| Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183306-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiadiazole intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiadiazole derivative with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiadiazole ring, forming corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds exhibit potent activity against various pathogens. For instance, research has shown that certain thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains with minimal inhibitory concentrations (MIC) below 0.08 μM .

| Compound | MIC (μM) | Activity |

|---|---|---|

| Compound 3c | <0.08 | Antitubercular |

| Compound 3d | <0.08 | Antimycobacterial |

These findings suggest that the incorporation of the thiadiazole moiety is crucial for enhancing antimicrobial efficacy.

Anticancer Properties

The compound also shows promise as an anticancer agent. Thiadiazole derivatives have been documented to demonstrate significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells . For example:

| Cell Line | Compound | Effect |

|---|---|---|

| HL-60 (leukemia) | This compound | Induction of apoptosis |

| SK-MEL-1 (melanoma) | This compound | Decreased viability |

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Pesticidal Activity

In agricultural contexts, thiadiazole compounds like this compound are explored for their potential as pesticides and fungicides. They have been reported to exhibit activity against various plant pathogens and pests .

| Application Type | Efficacy |

|---|---|

| Pesticides | Effective against insect pests |

| Fungicides | Inhibition of fungal growth |

Research indicates that these compounds can be used as plant activating agents to enhance resistance against diseases.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of several thiadiazole derivatives, including this compound. The results demonstrated that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Potential

Another significant study focused on the anticancer potential of thiadiazole derivatives found that this compound exhibited potent cytotoxicity against human cancer cell lines. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of thiadiazole carboxamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiadiazole Carboxamides

Functional Insights from Key Analogues

Tiadinil (TDL)

- Structure-Activity Relationship (SAR): The 3-chloro-4-methylphenyl group in TDL is critical for SAR activation in plants. Its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), directly induces defense responses in rice .

BTP2 (YM-58483)

- Mechanism: BTP2 inhibits store-operated calcium entry (SOCE) by targeting ORAI1/TRPC channels, reducing inflammatory responses and lung injury . Its pyrazole-trifluoromethyl substituent is essential for channel interaction.

- Divergence from Target Compound: The absence of the pyrazole moiety in the target compound suggests distinct mechanisms. The dichlorophenyl group may favor different protein interactions, possibly limiting calcium channel effects but enhancing plant-based applications.

N-(2-Chlorobenzyl) and N-(2,5-Dimethoxyphenyl) Analogues

- Structural Impact: The 2-chlorobenzyl group (CAS 69635-90-1) introduces a benzyl linkage, reducing steric hindrance compared to direct phenyl substitution.

Biological Activity

N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring which is essential for its biological activity. The general structure can be represented as follows:

- Molecular Formula : C11H9Cl2N3OS

- Molecular Weight : 292.18 g/mol

Synthesis Methods

The synthesis typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions. A common method includes:

- Refluxing the reactants in ethanol or acetonitrile.

- Cyclization to form the thiadiazole ring.

- Purification through crystallization or chromatography.

Biological Activity Overview

The biological activities of this compound span several therapeutic areas:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It exhibits activity against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways.

The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes associated with cell proliferation and inflammation.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Anticancer Studies

Research has demonstrated the anticancer potential of this compound through various assays:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 4.07 | Apoptosis induction | |

| HEPG-2 | 5.86 | Enzyme inhibition | |

| A549 | 2.98 | Disruption of signaling pathways |

In a study comparing various thiadiazole derivatives, this compound exhibited superior activity against MCF-7 and HEPG-2 cell lines compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displayed significant antimicrobial effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiadiazole ring and the phenyl substituents significantly influence biological activity. Key observations include:

- Chloro Substitution : The presence of chlorine atoms enhances cytotoxicity.

- Methyl Group Influence : The methyl group at position 4 on the phenyl ring contributes to increased activity by stabilizing interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.